5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O3/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWERTUCXEXDQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This makes it a potential lead compound for developing new antibiotics, particularly against resistant strains.
Drug Development
Due to its structural characteristics, 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a scaffold for designing new drugs. Researchers are exploring modifications to enhance its efficacy and selectivity against targeted diseases.
Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor of certain enzymes such as cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells, providing a therapeutic strategy for cancer treatment.
Agrochemical Applications
The unique properties of this compound also extend to agrochemicals. Its ability to inhibit specific plant pathogens positions it as a potential fungicide or herbicide. Research is ongoing to evaluate its effectiveness in agricultural settings, aiming to improve crop yield and resistance to diseases.
Material Science Applications
In material science, the incorporation of this compound into polymer matrices has been investigated for its potential to enhance thermal stability and mechanical properties. This can lead to the development of advanced materials suitable for various industrial applications.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Research | Induced apoptosis in breast cancer cells | Potential anticancer drug |
| Antimicrobial Testing | Effective against MRSA strains | New antibiotic development |
| Agrochemical Trials | Inhibited growth of Fusarium species | Potential fungicide |
| Material Science Experimentation | Enhanced thermal stability in polymers | Advanced material development |
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as kinases and other proteins involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at Position 5: Heterocyclic vs. Aromatic Groups
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Hydrazide
- Structure : Thiophene (sulfur-containing heterocycle) replaces furan; carboxylic acid is converted to hydrazide (-CONHNH₂) .
- Reactivity: Hydrazide functionality may alter biological activity by enabling nucleophilic reactions or hydrogen bonding .
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
- Structure : Aromatic 4-methylphenyl group replaces furan .
- Key Differences: Lipophilicity: Higher due to the phenyl group, which may improve blood-brain barrier penetration but reduce solubility.
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Functional Group Modifications at Position 2
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Structure : Carboxylic acid replaced with a nitrile (-CN) at position 3 .
- Solubility: Reduced solubility compared to the carboxylic acid derivative .
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Derivatives
Substituent Effects at Position 7 and Additional Modifications
5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Comparative Data Table
Research Findings and Implications
- Biological Activity : The trifluoromethyl group is critical for target binding in kinase inhibitors (e.g., PI3Kδ), as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
- Solubility vs. Permeability : Carboxylic acid derivatives (e.g., the target compound) balance solubility and membrane permeability, whereas phenyl-substituted analogs prioritize lipophilicity .
Biological Activity
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₂H₆F₃N₃O₃
- Molecular Weight : 297.19 g/mol
- IUPAC Name : this compound
- PubChem CID : 676371
Anticancer Potential
Recent studies highlight the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinases.
Case Study : A study published in MDPI demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM in several cases) .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Cyclooxygenase (COX) Inhibition : Some derivatives showed higher selectivity for COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects.
- α-glucosidase and β-glucosidase Inhibition : These activities suggest potential applications in managing diabetes by delaying carbohydrate absorption.
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| COX-2 | Selective inhibition (S.I. > 8.60) | |
| α-glucosidase | % Inhibition = 62.15 | |
| β-glucosidase | % Inhibition = 57.42 |
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interaction with Target Proteins : The trifluoromethyl group enhances the lipophilicity and electronic properties, allowing better interaction with target proteins.
- Induction of Oxidative Stress : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
Safety Profile
Despite its promising biological activities, safety assessments are crucial:
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 110–130°C during cyclization to balance yield (70%) and purity .
- Stoichiometry : Use a 1:1.5 molar ratio of aminopyrazole to carboximidate to minimize side products.
- Purification : Employ preparative TLC (CHCl₃/MeOH 9:1) or column chromatography for intermediates .
(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
(Advanced) How can researchers address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Contradictions arise from assay variability (e.g., enzyme concentrations, ATP levels) or cellular models. Resolution strategies:
- Standardize assays : Use consistent ATP concentrations (1 mM) and cell lines (e.g., HEK293) to reduce variability .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate sensitivity .
- SAR studies : Systematically modify substituents (e.g., replacing furan with phenyl groups) to isolate activity contributions. For example, trifluoromethyl groups enhance kinase inhibition (IC₅₀ = 0.1 µM vs. >10 µM for non-fluorinated analogs) .
(Advanced) What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Prodrug approaches : Esterify the carboxylic acid (e.g., ethyl ester derivatives) to increase logP from 1.2 to 2.8, enhancing membrane permeability .
- Co-crystallization : Use co-formers like L-arginine to form salts, improving aqueous solubility (5 mg/mL vs. 0.2 mg/mL for free acid) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) to extend plasma half-life from 2 to 8 hours in rodents .
(Basic) What are the primary safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity : Acute oral LD₅₀ > 500 mg/kg in rats; use nitrile gloves and fume hoods .
- Sensitization : Potential respiratory sensitization (H334); wear N95 masks during powder handling .
- Storage : Store under argon at -20°C to prevent degradation (<5% over 6 months) .
(Advanced) How can computational modeling predict the binding affinity of this compound to target enzymes?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with backbone residues (e.g., Asp86 in KDR kinase) and hydrophobic interactions with trifluoromethyl groups .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
(Basic) What are the documented biological activities of structurally related pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
(Advanced) How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
